molecular formula C15H12N2O2S2 B2572988 N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide CAS No. 2034318-38-0

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide

Cat. No.: B2572988
CAS No.: 2034318-38-0
M. Wt: 316.39
InChI Key: VCXSSSAZAJQBTL-UHFFFAOYSA-N
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Description

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide is a compound that features a thiazole ring, a benzyl group, and a thiophene carboxamide moiety. Thiazole and thiophene are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzyl group and subsequent coupling with the thiophene carboxamide. The synthetic route may include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment to Benzyl Group: The thiazole ring is then linked to a benzyl group through an ether linkage.

    Coupling with Thiophene Carboxamide: The final step involves coupling the benzyl-thiazole intermediate with thiophene-2-carboxamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions on the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics.

    Thiophene Derivatives: Compounds with thiophene rings, used in various pharmaceutical and industrial applications.

Uniqueness

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide is unique due to the combination of thiazole and thiophene rings within a single molecule. This combination can result in unique biological activities and chemical properties not found in compounds containing only one of these rings.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-14(13-2-1-8-20-13)17-10-11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXSSSAZAJQBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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